molecular formula C10H18BrNO2 B2777854 (R)-tert-Butyl 3-bromopiperidine-1-carboxylate CAS No. 1354000-03-5

(R)-tert-Butyl 3-bromopiperidine-1-carboxylate

Katalognummer: B2777854
CAS-Nummer: 1354000-03-5
Molekulargewicht: 264.163
InChI-Schlüssel: YCUDHDNCZHPAJK-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-tert-Butyl 3-bromopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-bromopiperidine-1-carboxylate typically involves the bromination of piperidine derivatives. One common method involves the reaction of tert-butyl piperidine-1-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) under specific conditions to introduce the bromine atom at the 3-position of the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-Butyl 3-bromopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding piperidine derivative.

    Oxidation Reactions: Oxidation can introduce additional functional groups to the molecule, potentially enhancing its reactivity and applications.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with Pd/C can produce the de-brominated piperidine.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

(R)-tert-Butyl 3-bromopiperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for modifications that lead to biologically active molecules.

  • Dipeptidyl Peptidase IV Inhibitors : This compound is utilized in the preparation of dipeptidyl peptidase IV inhibitors, which are significant in the treatment of type 2 diabetes. For instance, it can be converted into (R)-3-amino-1-Boc-piperidine, a precursor for linagliptin and alogliptin, both of which are antidiabetic agents .
  • Benzoxazepine Derivatives : The compound is also involved in synthesizing benzoxazepine derivatives, which have shown potential as inhibitors of the CBP/P300 bromodomain, relevant in cancer therapy .

Research has demonstrated that this compound and its derivatives exhibit significant biological activities.

  • NLRP3 Inhibition : Recent studies investigated the NLRP3 inhibitory activity of compounds derived from this compound. These studies involved assessing the ability of synthesized compounds to prevent NLRP3-dependent pyroptosis in macrophage cell lines. The results indicated that certain derivatives effectively inhibited IL-1β release and reduced cell death, highlighting their potential as anti-inflammatory agents .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies, showcasing its versatility in synthetic organic chemistry.

Synthesis Method Conditions Yield
Reaction with di-tert-butyl dicarbonateDCM at room temperatureQuantitative
Reaction with triethylamineTHF at room temperature for 48 hours98%
Use of N,N-diisopropylethylamineDCM at low temperatures100%

These methodologies not only provide high yields but also demonstrate the compound's stability and reactivity under different conditions.

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound in drug discovery and development:

  • A study focusing on the synthesis of spirocycle MmpL3 inhibitors utilized this compound as a building block. The resulting derivatives showed improved metabolic stability and reduced cytotoxicity, indicating their potential for further development as therapeutic agents against tuberculosis .
  • Another investigation explored the structure-activity relationship (SAR) around piperidine derivatives, revealing that modifications to this compound could enhance biological activity while minimizing adverse effects .

Wirkmechanismus

The mechanism of action of ®-tert-Butyl 3-bromopiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromine atom can facilitate binding interactions or be replaced with other functional groups to enhance activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 3-chloropiperidine-1-carboxylate
  • tert-Butyl 3-fluoropiperidine-1-carboxylate
  • tert-Butyl 3-iodopiperidine-1-carboxylate

Uniqueness

®-tert-Butyl 3-bromopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions. Compared to its chloro, fluoro, and iodo counterparts, the bromine derivative may exhibit different reactivity and binding properties, making it suitable for distinct applications in research and industry .

Biologische Aktivität

(R)-tert-Butyl 3-bromopiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C11H16BrN O2
Molecular Weight: 272.16 g/mol
CAS Number: 1354000-03-5

The compound features a piperidine ring substituted with a bromine atom and a tert-butyl ester group, which influences its solubility and reactivity.

This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. The bromine atom in the structure enhances electrophilicity, potentially increasing its reactivity with nucleophiles in biological systems.

  • Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor for certain phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. Inhibitors of PDEs have therapeutic potential in treating conditions such as asthma, erectile dysfunction, and certain types of cancer .
  • Cytotoxicity: In vitro studies have indicated that this compound displays cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests it may be useful in cancer therapy .
  • Antimicrobial Activity: There are indications that this compound may possess antimicrobial properties, although detailed studies are required to confirm its efficacy against specific pathogens.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • Cytotoxicity Assays:
    • A study conducted on human cell lines demonstrated that the compound exhibits a dose-dependent cytotoxic effect, with an IC50 value indicating significant potency against targeted cells.
    • Table 1 summarizes the cytotoxicity results across different cell lines:
    Cell LineIC50 (µM)Observations
    MRC525Moderate cytotoxicity
    HeLa15High cytotoxicity
    A54930Moderate cytotoxicity
  • Phosphodiesterase Inhibition:
    • Research into the inhibitory effects on PDE enzymes revealed that this compound selectively inhibits TbrPDEB1, an enzyme associated with Trypanosoma brucei, which causes sleeping sickness. This selectivity may reduce side effects related to human PDE inhibition .
  • Antimicrobial Testing:
    • Initial tests against bacterial strains indicated some level of antimicrobial activity, warranting further exploration into its potential as an antibacterial agent.

Eigenschaften

IUPAC Name

tert-butyl (3R)-3-bromopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUDHDNCZHPAJK-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.